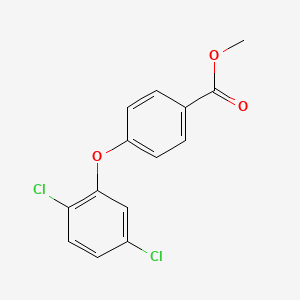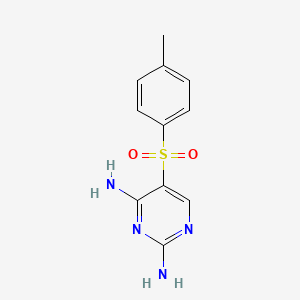
2,4-dichloronaphthalen-1-yl N,N-diphenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloronaphthalen-1-yl N,N-diphenylcarbamate is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of two chlorine atoms on the naphthalene ring and a diphenylcarbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloronaphthalen-1-yl N,N-diphenylcarbamate typically involves the reaction of 2,4-dichloronaphthalene with N,N-diphenylcarbamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloronaphthalen-1-yl N,N-diphenylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the naphthalene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones under specific conditions.
Reduction Reactions: Reduction of the carbamate group can lead to the formation of amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Products include various substituted naphthalenes depending on the nucleophile used.
Oxidation: Naphthoquinones and related derivatives.
Reduction: Amines and related compounds.
Scientific Research Applications
2,4-Dichloronaphthalen-1-yl N,N-diphenylcarbamate has found applications in several scientific research areas:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-dichloronaphthalen-1-yl N,N-diphenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloronaphthalene: Shares the naphthalene core with chlorine substituents but lacks the diphenylcarbamate group.
N,N-Diphenylcarbamate: Contains the carbamate group but without the naphthalene ring.
2,4-Dichloro-1-naphthol: Similar naphthalene structure with hydroxyl and chlorine substituents.
Uniqueness
2,4-Dichloronaphthalen-1-yl N,N-diphenylcarbamate is unique due to the combination of the naphthalene ring with chlorine substituents and the diphenylcarbamate group. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds.
Properties
Molecular Formula |
C23H15Cl2NO2 |
|---|---|
Molecular Weight |
408.3 g/mol |
IUPAC Name |
(2,4-dichloronaphthalen-1-yl) N,N-diphenylcarbamate |
InChI |
InChI=1S/C23H15Cl2NO2/c24-20-15-21(25)22(19-14-8-7-13-18(19)20)28-23(27)26(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-15H |
InChI Key |
XCBLNMGSTCJLIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC3=C(C=C(C4=CC=CC=C43)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-(3,4-dimethoxyphenyl)-2-[(3,4-dimethoxyphenyl)methylene]-7-methyl-3-ox o-4,5-dihydro-1,3-thiazolidino[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12124161.png)


![3-(thiophen-2-yl)-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B12124177.png)
![N-{1-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-3-(methylsulfanyl)propyl}benzamide](/img/structure/B12124188.png)
![1-Propanone, 1-[1,1'-biphenyl]-4-yl-3-(dimethylamino)-](/img/structure/B12124191.png)

![2-Iodo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B12124202.png)
![{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(4-fluorophenyl)amine](/img/structure/B12124208.png)

![{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}indoline](/img/structure/B12124222.png)

![3-(4-Ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-5-(2-oxo-2-phenylethyl)-1,3-thiazolidin-4-one](/img/structure/B12124233.png)

